molecular formula C19H25NO4 B1605446 Acetylknightinol CAS No. 77053-07-7

Acetylknightinol

Cat. No. B1605446
CAS RN: 77053-07-7
M. Wt: 331.4 g/mol
InChI Key: HREZYWBVKYGIRM-PJVZLEMVSA-N
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Description

Acetylknightinol is a compound that can be found in the herbs of Helicia lobata . It has a molecular weight of 331.41 g/mol .


Molecular Structure Analysis

The molecular formula of Acetylknightinol is C19H25NO4 . The exact structure is confirmed by 1H-NMR .


Physical And Chemical Properties Analysis

Acetylknightinol is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Acetylknightinol in Histone Acetylation and Gene Expression

Acetylknightinol, a compound with potential applications in the modulation of histone acetylation, plays a crucial role in gene expression. Histone acetylation, a diagnostic feature of transcriptionally active genes, is regulated by histone acetyltransferases (HATs) and deacetylases (HDACs). The proper functioning of these enzymes is essential for gene expression and cell cycle regulation, with malfunctions linked to diseases like cancer. Acetylknightinol's ability to influence these processes makes it a significant focus in cancer research and therapy (Balasubramanyam et al., 2004).

Impact on Cellular Functions and Protein Complexes

Acetylknightinol's impact extends to influencing major cellular functions by targeting protein complexes. Lysine acetylation, where acetylknightinol plays a role, is widespread and impacts proteins involved in various biological functions. This modification can affect susceptibility to phosphorylation and occurs frequently in enzymes controlling protein ubiquitination and in proteins forming large macromolecular complexes. Such modifications can have profound implications for cancer treatments and understanding the actions of lysine deacetylase inhibitors (Choudhary et al., 2009).

Acetylation in Optoelectronic Devices

In the field of optoelectronics, acetylknightinol's role in the acetylation of bacterial cellulose nanofibers presents opportunities for enhancing properties of bionanofiber composites. Such acetylation significantly reduces hygroscopicity while maintaining high optical transparency and thermal stability, important for the development of advanced optoelectronic devices (Nogi et al., 2006).

Virtual Process Engineering

Acetylknightinol is also significant in the context of virtual process engineering (VPE). It contributes to the ACE (Accuracy, Capability, Efficiency) framework, which is key to implementing VPE in chemical engineering. This involves multi-scale computing paradigms focusing on meso-scale structures, where acetylknightinol's role could be pivotal (Ge et al., 2011).

Acetylknightinol and Metabolism

Acetylknightinol's influence on metabolism, specifically acetyl-coenzyme A (acetyl-CoA), is crucial. Acetyl-CoA acts as a central metabolic intermediate and influences multiple enzymes' activity or specificity. It controls key processes like energy metabolism, mitosis, and autophagy by operating both as a metabolic intermediate and a second messenger (Pietrocola et al., 2015).

properties

IUPAC Name

[(1R,2S,3S,5S)-2-[(R)-acetyloxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-12(21)23-17-11-15-9-10-16(20(15)3)18(17)19(24-13(2)22)14-7-5-4-6-8-14/h4-8,15-19H,9-11H2,1-3H3/t15-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREZYWBVKYGIRM-PJVZLEMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)OC(=O)C)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@H]([C@@H]1[C@H](C3=CC=CC=C3)OC(=O)C)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998335
Record name [3-(Acetyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl](phenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Knightinol acetate

CAS RN

77053-07-7
Record name Knightinol acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077053077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-(Acetyloxy)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl](phenyl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80998335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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